molecular formula C8H9Br B14428876 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene CAS No. 86131-14-8

1-(Bromomethyl)spiro[2.4]hepta-4,6-diene

Katalognummer: B14428876
CAS-Nummer: 86131-14-8
Molekulargewicht: 185.06 g/mol
InChI-Schlüssel: YQHFDBPILLHLHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)spiro[2.4]hepta-4,6-diene is a unique organic compound that belongs to the spiro compound family. Spiro compounds are characterized by a structure where two rings are connected through a single atom. This particular compound features a bromomethyl group attached to a spiro[2.4]hepta-4,6-diene framework. The compound’s unique structure makes it an interesting subject for research in various fields of chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene typically involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction yields the spiro compound with a bromomethyl group attached. The reaction conditions are crucial, as the presence of sodium in liquid ammonia facilitates the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)spiro[2.4]hepta-4,6-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted spiro[2.4]hepta-4,6-diene derivatives.

    Oxidation Reactions: Oxidized spiro compounds.

    Reduction Reactions: Methyl-substituted spiro compounds.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)spiro[2.4]hepta-4,6-diene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene involves its interaction with various molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spiro structure provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[2.4]hepta-4,6-diene: The parent compound without the bromomethyl group.

    1,2-Dibromoethane: A reagent used in the synthesis of the spiro compound.

    Cyclopentadiene: Another reagent involved in the synthesis.

Uniqueness

1-(Bromomethyl)spiro[2.4]hepta-4,6-diene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for the synthesis of various derivatives and for studying the effects of the spiro structure on chemical reactivity.

Eigenschaften

CAS-Nummer

86131-14-8

Molekularformel

C8H9Br

Molekulargewicht

185.06 g/mol

IUPAC-Name

2-(bromomethyl)spiro[2.4]hepta-4,6-diene

InChI

InChI=1S/C8H9Br/c9-6-7-5-8(7)3-1-2-4-8/h1-4,7H,5-6H2

InChI-Schlüssel

YQHFDBPILLHLHN-UHFFFAOYSA-N

Kanonische SMILES

C1C(C12C=CC=C2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.